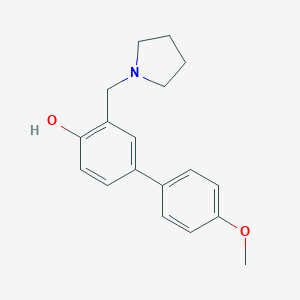
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MMB-FUBINACA continues to be used recreationally, leading to concerns about its safety and long-term effects.
Wirkmechanismus
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are found throughout the body and brain. By binding to these receptors, 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can mimic the effects of natural cannabinoids, leading to altered mood, perception, and cognition. The exact mechanism of action of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is still being studied, but it is thought to involve the modulation of neurotransmitter release and ion channel activity.
Biochemische Und Physiologische Effekte
The effects of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol on the body and brain can vary depending on factors such as dosage, route of administration, and individual sensitivity. Common effects reported by users include euphoria, relaxation, and altered sensory perception. However, 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can also cause negative side effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids like 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has been associated with a range of health problems, including cardiovascular disease, kidney damage, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has several advantages for use in laboratory experiments. Its potent effects and high affinity for cannabinoid receptors make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the illegal status of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can make it difficult to obtain for research purposes, and its potential for abuse and toxicity must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol. One potential direction is the development of safer and more effective synthetic cannabinoids for medical use. Another area of interest is the potential role of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol in the treatment of addiction, as some studies have suggested that it may have anti-addictive properties. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoids like 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol on the brain and body.
Synthesemethoden
The synthesis of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves the reaction of a pyrrolidine derivative with a biphenyl derivative. This process can be carried out using a variety of reagents and solvents, with the final product typically purified using chromatography techniques. The exact synthesis method used may vary depending on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
While 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is primarily used recreationally, it has also been studied for its potential medical applications. Specifically, research has focused on the compound's ability to interact with the endocannabinoid system, which plays a key role in regulating pain, mood, and appetite. Studies have suggested that 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may have analgesic and anxiolytic effects, making it a potential candidate for the treatment of chronic pain and anxiety disorders.
Eigenschaften
CAS-Nummer |
106609-37-4 |
|---|---|
Produktname |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3 |
InChI-Schlüssel |
AEYDBUBCNMGOBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Andere CAS-Nummern |
106609-37-4 |
Synonyme |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




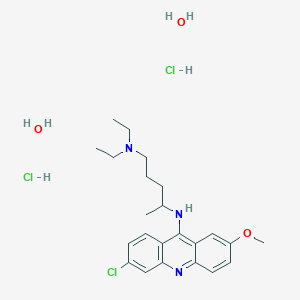
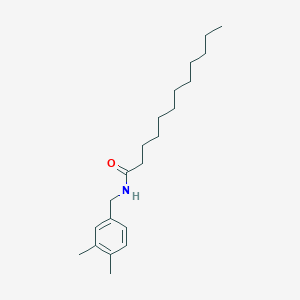
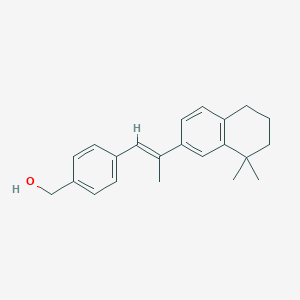
![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
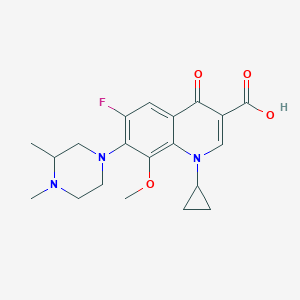
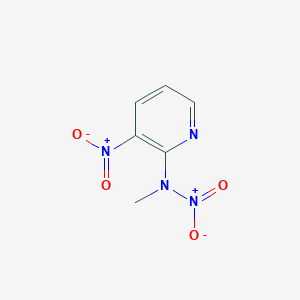
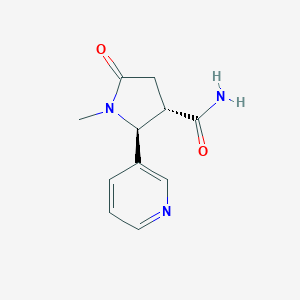
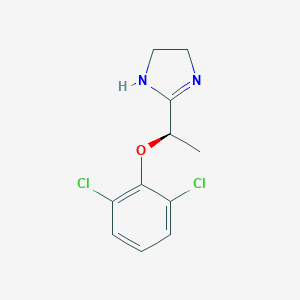
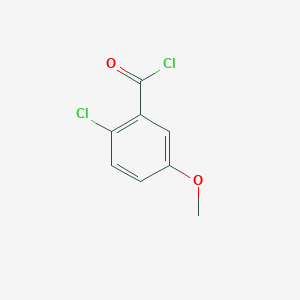

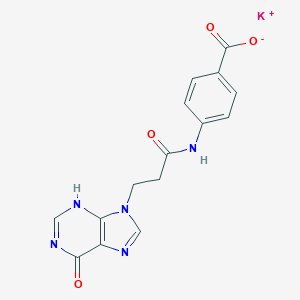
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
